2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are known for their wide range of biological activities and are commonly found in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine typically involves the reaction of 2-chloropyrimidine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in a solvent like toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity .
Scientific Research Applications
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of anti-inflammatory and anticancer agents due to its ability to inhibit specific enzymes and pathways
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
DNA Intercalation: The compound can insert itself between DNA base pairs, disrupting the replication process and leading to cell death in cancer cells.
Pathways Involved: It affects pathways like the NF-κB pathway, which is involved in inflammation and cancer progression.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloropyrimidine: Another pyrimidine derivative with similar reactivity but different biological activities.
4-Phenylpyrimidine: Lacks the chlorine atom, making it less reactive in substitution reactions.
6-Phenylpyrimidine: Similar structure but different electronic properties due to the position of the phenyl group
Uniqueness
2-Chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for designing selective enzyme inhibitors and in materials science for creating advanced electronic materials .
Properties
Molecular Formula |
C22H15ClN2 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-chloro-4-phenyl-6-(4-phenylphenyl)pyrimidine |
InChI |
InChI=1S/C22H15ClN2/c23-22-24-20(18-9-5-2-6-10-18)15-21(25-22)19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-15H |
InChI Key |
VDIHPLIBGUXRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=C3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.